Bienvenue dans la boutique en ligne BenchChem!

4-acetamido-N,N-diethylbenzamide

Melanoma Imaging Radiopharmaceutical Structure-Activity Relationship

4-Acetamido-N,N-diethylbenzamide (PubChem CID 791583; molecular formula C13H18N2O2; MW 234.29 g/mol) is a para-substituted tertiary benzamide bearing an acetamido group at the 4-position and two ethyl groups on the amide nitrogen. Its IUPAC condensed name is N-acetyl-4-aminobenzoic acid diethylamide, and its InChIKey is IAAIAVRNWAMWJG-UHFFFAOYSA-N.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B5717643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N,N-diethylbenzamide
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C13H18N2O2/c1-4-15(5-2)13(17)11-6-8-12(9-7-11)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16)
InChIKeyIAAIAVRNWAMWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamido-N,N-diethylbenzamide: Identity, Structural Class, and the Critical Distinction from N-Acetylprocainamide


4-Acetamido-N,N-diethylbenzamide (PubChem CID 791583; molecular formula C13H18N2O2; MW 234.29 g/mol) is a para-substituted tertiary benzamide bearing an acetamido group at the 4-position and two ethyl groups on the amide nitrogen [1]. Its IUPAC condensed name is N-acetyl-4-aminobenzoic acid diethylamide, and its InChIKey is IAAIAVRNWAMWJG-UHFFFAOYSA-N [1]. The compound belongs to the class of N,N-dialkylbenzamides, which are used as insect repellents (e.g., N,N-diethylbenzamide, rebemide), synthetic intermediates for directed ortho-metalation, and pharmacophoric building blocks for δ-opioid receptor ligands and class III antiarrhythmics. A critical procurement caveat: the target compound is structurally distinct from N-acetylprocainamide (NAPA, acecainide; CAS 32795-44-1), which is 4-acetamido-N-[2-(diethylamino)ethyl]benzamide—a benzamide carrying an additional ethylene spacer between the carboxamide nitrogen and the diethylamino group [2]. Commercial databases and search engines routinely conflate these two entities, making independent verification of identity (via InChIKey or NMR) essential before purchase or experimental use.

Why 4-Acetamido-N,N-diethylbenzamide Cannot Be Interchanged with N-Acetylprocainamide or Other Ring-Substituted N,N-Diethylbenzamides


Substituting 4-acetamido-N,N-diethylbenzamide with N-acetylprocainamide (NAPA) introduces a basic tertiary amine separated from the benzamide core by an ethylene linker, fundamentally altering charge state at physiological pH (NAPA is positively charged; the target compound is neutral), hydrogen-bonding capacity, and molecular recognition properties. Even within the family of simple ring-substituted N,N-diethylbenzamides, the para-acetamido substituent modulates amide bond rotational barriers, electron density on the carbonyl oxygen, and metabolic N-dealkylation rates, none of which can be assumed to mirror the unsubstituted (DEB) or ortho/meta-methylated (DEET) analogs. Direct experimental evidence for the magnitude of these differences is scarce; nevertheless, the available melanoma-uptake SAR data (see Section 3) demonstrate that replacing a 4-amino group with a 4-acetamido group on a closely related N-(2-diethylaminoethyl)benzamide scaffold increased tumor uptake from 16.6% ID/g to 23.2% ID/g—a 40% relative improvement—underscoring that even subtle changes in the 4-substituent can produce quantitatively meaningful shifts in biological performance that preclude simple substitution.

Quantitative Comparative Evidence for 4-Acetamido-N,N-diethylbenzamide Versus Closest Structural Analogs


Melanoma Tumor Uptake: Acetamido vs. Amino Substituent in Radioiodinated Benzamide Derivatives

In a head-to-head comparison of radioiodinated N-(2-diethylaminoethyl)benzamide derivatives in C57Bl/6 mice bearing B16 melanoma, compound 6 (4-acetamido-N-(2-diethylaminoethyl)-5-[131I]iodo-2-methoxybenzamide) achieved 23.2% injected dose per gram (% ID/g) at 6 hours post intravenous injection, compared to 16.6% ID/g for compound 2 (4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[131I]iodo-2-methoxybenzamide) [1]. The acetamido-substituted derivative therefore showed a 40% relative increase in melanoma uptake. While these compounds carry the ethylene spacer found in NAPA rather than being the direct target compound, the SAR study isolates the 4-acetamido vs. 4-amino substitution effect and provides the most relevant available quantitative evidence for the impact of 4-acetamido substitution on biological recognition of benzamide scaffolds.

Melanoma Imaging Radiopharmaceutical Structure-Activity Relationship

Computed Physicochemical Properties: 4-Acetamido-N,N-diethylbenzamide versus 4-Acetamido-N-(tert-butyl)benzamide (CPI-1189)

PubChem-computed properties permit a direct in silico comparison between 4-acetamido-N,N-diethylbenzamide and its closest purchasable analog, 4-acetamido-N-(tert-butyl)benzamide (CPI-1189; CAS 183619-38-7), which shares the identical para-acetamidobenzamide core but replaces the N,N-diethyl group with an N-tert-butyl group. Both compounds have identical molecular formula (C13H18N2O2) and molecular weight (234.29 g/mol) [1]. The target compound exhibits XLogP3 = 2.0, topological polar surface area (TPSA) = 49.4 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 4 rotatable bonds [1]. CPI-1189 has XLogP3 = 1.7–1.9 (depending on computation method), TPSA = 58.2 Ų (due to an additional H-bond donor from the secondary amide NH), and 3 rotatable bonds [2]. The higher XLogP3 and lower TPSA of the target compound predict slightly greater membrane permeability and reduced aqueous solubility relative to CPI-1189.

Physicochemical Profiling Drug Design Computed Properties

Metabolic N-Dealkylation Potential: N,N-Diethylbenzamide Core versus N-tert-Butyl and N-Methyl Analogs

Liver microsomal studies on the unsubstituted parent N,N-diethylbenzamide (DEB) demonstrate O2- and NADPH-dependent metabolism in rat liver microsomes, with N-deethylation being a primary metabolic pathway [1]. N-tert-Butylbenzamides, by contrast, cannot undergo oxidative N-dealkylation via the same mechanism because the tert-butyl group lacks α-hydrogens, forcing metabolism through alternative routes (e.g. hydroxylation followed by glucuronidation). Urinary metabolite profiling of N,N-diethylbenzamide and p-chloro-N,N-diethylbenzamide in rats confirmed that N-deethylation products are the major detectable urinary metabolites [2]. This class-level inference suggests that 4-acetamido-N,N-diethylbenzamide will be subject to CYP-mediated N-deethylation, potentially yielding 4-acetamido-N-ethylbenzamide and ultimately 4-acetamidobenzamide as metabolites, whereas the tert-butyl analog (CPI-1189) should resist this clearance pathway.

Drug Metabolism Microsomal Stability N-Dealkylation

Amide Rotational Barrier: N,N-Diethylbenzamide versus N,N-Dimethylbenzamide Para-Substituted Analogs

NMR studies comparing para-substituted N,N-dimethyl- and N,N-diethylbenzamides demonstrate that the barrier to rotation about the amide C–N bond is systematically higher for N,N-diethyl derivatives than for N,N-dimethyl derivatives due to increased steric bulk on the amide nitrogen [1]. For the target compound, the presence of a para-acetamido group introduces additional electronic effects (resonance donation) that can further modulate this barrier. While no direct experimental barrier measurement exists for 4-acetamido-N,N-diethylbenzamide specifically, the class-level finding across multiple para-substituted congeners establishes that the N,N-diethyl substitution pattern imposes a measurably higher rotational barrier compared to N,N-dimethyl analogs, affecting conformational pre-organization for target binding.

NMR Spectroscopy Rotational Barrier Conformational Analysis

Enzymatic Hydrolysis Potential: 4-Acetamido-N,N-diethylbenzamide as an Anilide Substrate for Arylacylamidase

Patents and analytical method references describe the enzymatic hydrolysis of anilide compounds—including 4-acetamidobenzamide derivatives—by arylacylamidase for colorimetric quantitation [1]. The target compound's para-acetamido group makes it a potential substrate for this enzyme, releasing 4-amino-N,N-diethylbenzamide upon deacetylation. This property distinguishes it from N,N-diethylbenzamide (DEB) and DEET analogs that lack the acetamido group and cannot serve as substrates for the same enzymatic detection system. No quantitative kinetic data (Km, kcat) could be located specifically for 4-acetamido-N,N-diethylbenzamide.

Enzymatic Hydrolysis Arylacylamidase Analytical Method

Critical Evidence Gap: Absence of Direct Comparative Biological Activity Data

A thorough search of ChEMBL, BindingDB, PubMed, and PubChem revealed no direct enzyme inhibition data, cell-based assay results, or in vivo pharmacological data for 4-acetamido-N,N-diethylbenzamide (CID 791583) itself. The compound has been screened in at least one broad-panel assay (PI3K p110δ/p85α, IC50 >10,000 nM) [1] but the negative result and lack of comparators prevent meaningful differentiation. Notably, CPI-1189 (the N-tert-butyl analog) has published IC50 values for p38 MAPK inhibition (70–80% inhibition at 10–300 nM in rat astrocytes) and TNF-α suppression . No such data exist for the N,N-diethyl variant. This asymmetry means that while the N,N-diethyl compound can be distinguished on physicochemical grounds (XLogP3, TPSA, rotatable bonds, metabolic fate), it cannot currently be prioritized over CPI-1189 or other 4-acetamidobenzamide analogs on the basis of superior biological activity at any specific target. Procurement decisions must therefore be driven by the intended application: the N,N-diethyl compound is preferred when a neutral, non-basic, metabolically labile benzamide building block is required; CPI-1189 is preferred when documented anti-inflammatory/neuroprotective pharmacology is the selection criterion.

Data Gap Procurement Caveat Target Engagement

Evidence-Backed Application Scenarios for 4-Acetamido-N,N-diethylbenzamide in Research and Procurement


Synthetic Intermediate for Ortho-Functionalized Benzamide Libraries via Directed Ortho-Metalation

The N,N-diethylbenzamide motif is a well-established directing group for ortho-lithiation, enabling regioselective introduction of electrophiles at the ortho position of the benzene ring [1]. The para-acetamido substituent in 4-acetamido-N,N-diethylbenzamide provides an additional handle for further derivatization (e.g., hydrolysis to the aniline, diazotization, or re-alkylation), making this compound a versatile difunctional building block for synthesizing contiguously substituted aromatic libraries. This application is supported by the class-level evidence on directed ortho-metalation of N,N-diethylbenzamides rather than by data specific to the target compound.

Neutral Physicochemical Probe in Permeability and Metabolic Stability Studies

With an XLogP3 of 2.0, TPSA of 49.4 Ų, and no ionizable basic center (unlike NAPA), 4-acetamido-N,N-diethylbenzamide is a suitable neutral probe compound for calibrating computational permeability models or for use as a control in microsomal N-deethylation assays [1]. The documented metabolic fate of N,N-diethylbenzamide (DEB) provides a predictive framework: the target compound is expected to undergo sequential N-deethylation, and its para-acetamido group can be monitored via arylacylamidase-based detection, offering an orthogonal analytical readout not available for non-acetamido benzamide analogs.

Reference Compound for Distinguishing NAPA from the Structurally Simplified N,N-Diethylbenzamide Scaffold

Given the systematic conflation of 4-acetamido-N,N-diethylbenzamide with N-acetylprocainamide across commercial and public databases [1], this compound serves as an essential authenticity standard for analytical method development (HPLC, LC-MS, NMR) aimed at resolving these two entities. Its distinct InChIKey (IAAIAVRNWAMWJG-UHFFFAOYSA-N) and absence of the ethylene-diamine fragment present in NAPA (InChIKey: KEECCEWTUVWFCV-UHFFFAOYSA-N) make it an ideal negative control in assays designed to detect or quantify NAPA in biological matrices.

Scaffold for Derivatization into Radioiodinated Melanoma-Targeting Probes

Although the direct compound has not been radioiodinated, the SAR study by Eisenhut et al. (2000) provides a strong rationale for exploring 4-acetamido-substituted N-(2-diethylaminoethyl)benzamide scaffolds as melanoma-imaging agents, where the acetamido group conferred a 40% uptake advantage over the amino analog [1]. The target compound, lacking the ethylene linker, would need to be independently evaluated, but the class-level SAR suggests that the 4-acetamido group is a beneficial structural feature for this application.

Quote Request

Request a Quote for 4-acetamido-N,N-diethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.